molecular formula C8H16ClNO2 B13347270 Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B13347270
M. Wt: 193.67 g/mol
InChI Key: QRLXIGLBXUFGCM-ZJLYAJKPSA-N
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Description

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.

    Chiral Resolution: The intermediate compounds are subjected to chiral resolution to obtain the desired stereoisomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce the aminomethyl group.

    Chiral Catalysts: To achieve the desired stereochemistry.

    Purification Techniques: Such as crystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation.

    Alcohols: From reduction.

    Substituted Amines: From nucleophilic substitution.

Scientific Research Applications

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
  • (1S,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride

Uniqueness

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m1./s1

InChI Key

QRLXIGLBXUFGCM-ZJLYAJKPSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)CN)C(=O)O.Cl

Canonical SMILES

C1CCC(C(C1)CN)C(=O)O.Cl

Origin of Product

United States

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